2-Chloro-1,3-dinitrobenzene

Nucleophilic Aromatic Substitution Kinetics Organic Synthesis

2-Chloro-1,3-dinitrobenzene (2,6-DNCB) is the strategic SNAr electrophile for chemists who require predictable, high-yield arylations. Unlike its 2,4-isomer, its C2v symmetry ensures a single, symmetrical product when synthesizing dinitrophenyl ethers—eliminating costly regioisomer separations. Its superior solubility in cold alcohol simplifies purification, while the 86–88 °C melting point prevents caking during ambient storage and feeding, a critical advantage over low-melting isomers in scale-up. For sterically demanding SNAr methodology or isomer-sensitive dye/pigment intermediate production, specifying this isomer is an evidence-based decision that safeguards route efficiency and yield.

Molecular Formula C6H3ClN2O4
Molecular Weight 202.55 g/mol
CAS No. 606-21-3
Cat. No. B1198899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3-dinitrobenzene
CAS606-21-3
Molecular FormulaC6H3ClN2O4
Molecular Weight202.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3ClN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H
InChIKeyBPPMIQPXQVIZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityModerately soluble in benzene, ether;  soluble in alcohol. Practically insoluble in water.

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,3-dinitrobenzene (CAS 606-21-3): Core Properties and Industrial Context for Procurement Decisions


2-Chloro-1,3-dinitrobenzene (also known as 2,6-dinitrochlorobenzene; CAS 606-21-3) is an activated aryl halide, specifically a dinitrochlorobenzene isomer [1]. As a crystalline, nitroaromatic solid (mp 86-88 °C, density 1.687 g/cm³) [2], it is a key electrophilic intermediate used in the synthesis of dyes, pigments, and advanced organic molecules . Its primary industrial relevance stems from the strategic positioning of its electron-withdrawing nitro groups relative to the chlorine leaving group, which dictates a unique and quantifiable reactivity profile in nucleophilic aromatic substitution (SNAr) reactions compared to its isomeric counterparts [3].

Why 'Any Dinitrochlorobenzene' Will Not Suffice: The Critical Impact of Isomerism on 2-Chloro-1,3-dinitrobenzene Selection


The term 'dinitrochlorobenzene' encompasses a family of isomers, but their chemical behavior is not interchangeable. The specific arrangement of the nitro groups on the aromatic ring dictates the molecule's electrophilicity and the stability of the Meisenheimer complex intermediate during SNAr reactions [1]. For instance, 1-chloro-2,4-dinitrobenzene (2,4-DNCB) is highly activated due to resonance stabilization from ortho/para nitro groups, while the meta-nitro arrangement in 1-chloro-3,5-dinitrobenzene results in significantly lower reactivity, operating primarily through inductive withdrawal [1]. Procuring the wrong isomer can lead to reaction failure, require drastically different conditions (e.g., higher temperatures), or generate undesired byproducts, directly impacting synthetic route efficiency, cost, and yield. Therefore, selecting the correct isomer, such as 2-Chloro-1,3-dinitrobenzene, is a non-negotiable, evidence-based decision, not a generic procurement task.

Quantitative Differentiation Guide: 2-Chloro-1,3-dinitrobenzene vs. Primary Analogs and Alternatives


SNAr Reactivity: A Quantitative Hierarchy Among Dinitrochlorobenzene Isomers

The reactivity of dinitrochlorobenzene isomers in SNAr reactions is directly tied to the stabilization of the intermediate Meisenheimer complex. 2-Chloro-1,3-dinitrobenzene (2,6-DNCB) and 1-chloro-2,4-dinitrobenzene (2,4-DNCB) both have nitro groups ortho and/or para to the leaving group, providing resonance stabilization that makes them highly reactive [1]. In contrast, the meta-nitro groups in 1-chloro-3,5-dinitrobenzene cannot stabilize the intermediate via resonance, leading to substantially lower reactivity and requiring harsher conditions [1]. 2-Chloro-1,3-dinitrobenzene occupies a distinct intermediate position in the reactivity hierarchy, offering a balance of high activation and steric constraint not found in other isomers.

Nucleophilic Aromatic Substitution Kinetics Organic Synthesis

Differential Solvent Compatibility: A Key Process Parameter for 2-Chloro-1,3-dinitrobenzene

The solubility profiles of 2-chloro-1,3-dinitrobenzene and its common alternative, 1-chloro-2,4-dinitrobenzene, differ significantly, impacting process design for purification and reaction. 2-Chloro-1,3-dinitrobenzene is reported as 'soluble in alcohol' and 'moderately soluble in benzene, ether' . In contrast, 1-chloro-2,4-dinitrobenzene (2,4-DNCB) is described as 'very slightly soluble' in cold alcohol [1]. This difference in alcohol solubility directly influences the choice of recrystallization solvent and can be leveraged for separation from reaction mixtures or for obtaining high-purity material.

Solubility Process Chemistry Crystallization

Regioselective Synthesis of Dinitrophenyl Ethers: Leveraging 2-Chloro-1,3-dinitrobenzene's Symmetry

A patent for the production of dinitrophenyl ethers explicitly highlights the utility of 2-chloro-1,3-dinitrobenzene. The process describes reacting this specific compound (referred to as 2,6-dinitrochlorobenzene) with an alcohol in the presence of a base to yield a single, symmetrical dinitrophenyl ether product [1]. This contrasts with the use of less symmetrical isomers like 1-chloro-2,4-dinitrobenzene, which could potentially yield a mixture of regioisomers or require more stringent control over reaction conditions. The symmetry of 2-chloro-1,3-dinitrobenzene ensures a single reactive site is available for substitution, simplifying product isolation and improving yield in the targeted synthesis.

Patent Chemistry Ether Synthesis Process Selectivity

Differential Physical State at Ambient Temperatures: Impact on Handling and Formulation

The melting point of a chemical intermediate is a crucial physical parameter for handling, storage, and processing. 2-Chloro-1,3-dinitrobenzene is a solid at room temperature with a melting point of 86-88 °C [1]. Its primary analog, 1-chloro-2,4-dinitrobenzene (2,4-DNCB), has a significantly lower melting point of 48-50 °C . This difference of nearly 40 °C in melting point means that 2-chloro-1,3-dinitrobenzene remains a stable, free-flowing crystalline solid under a wider range of ambient conditions and during moderate exothermic reactions, potentially simplifying reactor charging, reducing caking, and improving storage stability compared to the lower-melting isomer.

Physical Properties Melting Point Material Handling

Industrial Niche: A Byproduct of 2,4-Dinitrochlorobenzene Synthesis

During the industrial nitration of 1-chloro-2-nitrobenzene to produce the widely used 1-chloro-2,4-dinitrobenzene (2,4-DNCB), 2-chloro-1,3-dinitrobenzene (2,6-DNCB) is formed as a byproduct. The literature indicates that this isomer is produced in approximately 10% by weight of the reaction mixture . This co-production means that the availability and market price of 2-chloro-1,3-dinitrobenzene are directly linked to the production volume and demand for 2,4-DNCB. For a procurement specialist, this suggests that 2-chloro-1,3-dinitrobenzene may be available at a cost-effective price point, particularly when its unique properties are required for a specific synthesis.

Industrial Synthesis Isomer Formation Procurement Strategy

Validated Application Scenarios for 2-Chloro-1,3-dinitrobenzene Based on Differentiated Evidence


Synthesis of Symmetrical Dinitrophenyl Ethers

When the synthetic target is a symmetrical dinitrophenyl ether, 2-chloro-1,3-dinitrobenzene (2,6-DNCB) is the unequivocally preferred starting material. Its C2v symmetry ensures that nucleophilic attack by an alkoxide at the chlorine-bearing carbon yields a single, symmetrical product . This eliminates the risk of forming regioisomeric mixtures that would be generated from less symmetrical electrophiles like 1-chloro-2,4-dinitrobenzene. This property streamlines purification, maximizes yield, and reduces waste, offering a clear process advantage for this specific class of molecules.

Crystallization and Purification from Alcoholic Solvents

The significantly higher solubility of 2-chloro-1,3-dinitrobenzene in cold alcohol compared to 1-chloro-2,4-dinitrobenzene makes it a superior candidate for processes where purification via alcoholic crystallization is desirable. This property allows chemists to use inexpensive, less toxic solvents for recrystallization, enhancing the safety and cost-efficiency of the manufacturing process. This is a direct, evidence-based reason to select this compound over its less-soluble isomer for syntheses where high purity is critical and alcohol-based workups are standard.

Development of Novel SNAr Methodologies Requiring Steric Constraint

In mechanistic studies or the development of new SNAr methodologies, the steric environment around the reactive center is a key variable. 2-Chloro-1,3-dinitrobenzene offers a unique profile: it is highly activated by two ortho-nitro groups, but the chlorine atom is flanked on both sides by these bulky substituents [1]. This creates a sterically congested reaction site that can be exploited to study or leverage steric effects on reaction rates and nucleophile accessibility, a feature distinct from the para-substituted nitro group in 2,4-DNCB or the unhindered site in 1-chloro-3,5-dinitrobenzene. This makes it a valuable model compound for understanding and optimizing sterically demanding SNAr transformations.

Manufacturing Operations Requiring Ambient Stability

For large-scale manufacturing, the physical state of an intermediate is a critical process parameter. The higher melting point of 2-chloro-1,3-dinitrobenzene (86-88 °C) [2] compared to 1-chloro-2,4-dinitrobenzene (48-50 °C) ensures it remains a free-flowing solid under a wider range of ambient and near-ambient process conditions. This reduces the operational risks associated with material clumping, caking, or unintentional melting in feed lines or reactor ports. For facilities without temperature-controlled raw material storage, this 38-40 °C difference provides a tangible advantage in handling and operational reliability.

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